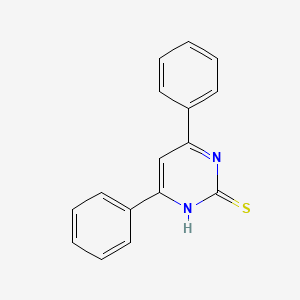
2(1H)-Pyrimidinethione, 4,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinethione, 4,6-diphenyl- is a useful research compound. Its molecular formula is C16H12N2S and its molecular weight is 264.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Pyrimidinethione, 4,6-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyrimidinethione, 4,6-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that 2(1H)-pyrimidinethione derivatives exhibit significant antimicrobial properties. A study synthesized various thiopyrimidines and evaluated their effectiveness against a range of bacterial strains. The results indicated that certain derivatives showed promising inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.00 to 23.50 mg/ml .
| Compound | Zone of Inhibition (mm) | MIC (mg/ml) |
|---|---|---|
| 4,6-Diphenyl-2-thiopyrimidine | 19.00 ± 0.33 (P. aeruginosa) | 6.00 - 23.50 |
| Ciprofloxacin | 26.00 ± 0.33 (P. aeruginosa) | - |
Antitumor Activity
The compound has also been explored for its antitumor potential. One study investigated the cytotoxic effects of pyrimidinethione derivatives on human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The findings revealed that some derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
Agrochemical Applications
2(1H)-Pyrimidinethione derivatives have been investigated for their use in agrochemicals, particularly as fungicides and herbicides. The ability of these compounds to inhibit fungal growth makes them suitable candidates for developing new agricultural products aimed at managing crop diseases .
Material Science Applications
In addition to biological applications, the unique chemical structure of 2(1H)-pyrimidinethione allows it to be used in material science, particularly in the development of novel polymers and coatings. The compound's reactivity with various electrophiles can be harnessed to create materials with specific properties tailored for industrial applications .
Case Study 1: Synthesis and Antimicrobial Evaluation
A comprehensive study synthesized a series of pyrimidinethione derivatives and evaluated their antimicrobial activity against multiple bacterial strains. The results indicated that certain compounds had enhanced activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents .
Case Study 2: Antitumor Activity Assessment
Another research project focused on the synthesis of pyrimidinethione derivatives and their evaluation against cancer cell lines. The study found that specific modifications to the pyrimidine structure significantly increased cytotoxic effects, indicating a pathway for developing new anticancer drugs .
Eigenschaften
CAS-Nummer |
32079-26-8 |
|---|---|
Molekularformel |
C16H12N2S |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
4,6-diphenyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C16H12N2S/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
InChI-Schlüssel |
YFOKEAIUZJMAMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=S)N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=S)N2)C3=CC=CC=C3 |
Key on ui other cas no. |
32079-26-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















